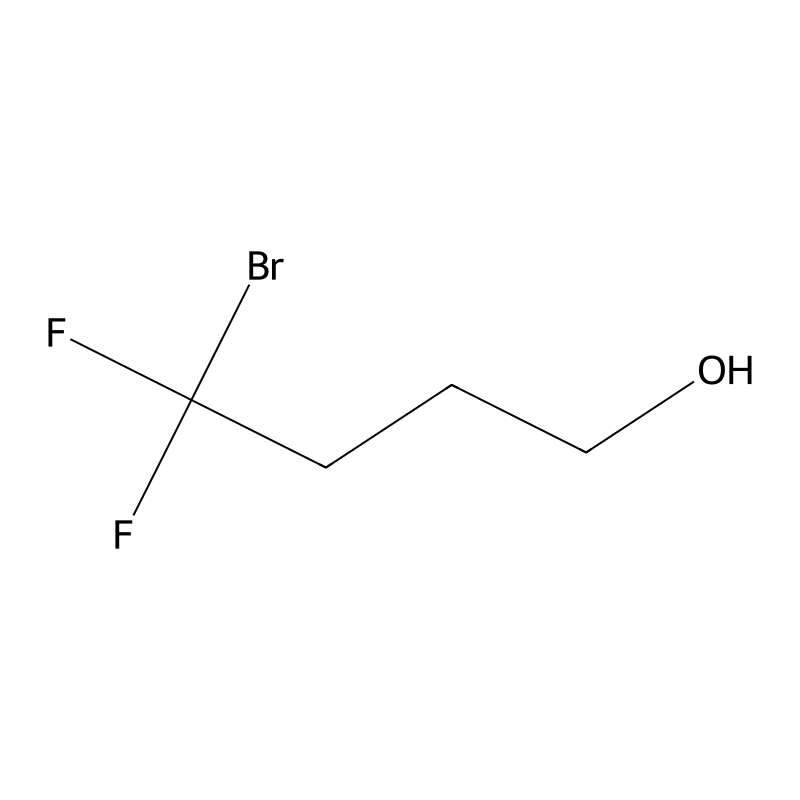

4-Bromo-4,4-difluorobutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoactive Materials

Field: This research is in the field of Photochromic Solid-State Materials.

Application: The compound “4-Bromo-4,4-difluorobutan-1-ol” is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, meaning it changes its properties in response to light .

Method: The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .

Results: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Synthesis of Polyfluorinated Biphenyls

Field: This research is in the field of Organic Chemistry.

Application: “4-Bromo-4,4-difluorobutan-1-ol” could potentially be used in the synthesis of polyfluorinated biphenyls . These compounds are important in various industries due to their thermal stability and resistance to oxidation .

Method: The method involves the substitution of the SH group in polyfluorobiphenyl-4-thiols by chlorine and bromine under the action of Cl2 and Br2 under flow conditions or under the action of PCl5 and Br2 .

4-Bromo-4,4-difluorobutan-1-ol is an organofluorine compound with the molecular formula C₄H₇BrF₂O. This compound features a butanol structure with a bromine atom and two fluorine atoms attached to the fourth carbon atom. It is characterized by its unique combination of halogen substituents, which significantly influence its chemical properties and reactivity. The presence of these halogens can enhance lipophilicity and alter the compound's biological activity, making it a subject of interest in both synthetic and medicinal chemistry .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in an S_N2 reaction, leading to the formation of different alcohols or other derivatives.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes, particularly when treated with bases.

- Reduction Reactions: The hydroxyl group can be oxidized or reduced to yield various products, including ketones or aldehydes depending on the reagents used .

Various synthetic routes can be employed to produce 4-bromo-4,4-difluorobutan-1-ol:

- Halogenation of Butanol Derivatives: Starting from butanol or its derivatives, bromination and fluorination can be performed sequentially or simultaneously to introduce the halogen substituents.

- Fluorination of Bromo Compounds: A compound such as 4-bromobutan-1-ol can be fluorinated using fluoride sources like potassium fluoride under appropriate conditions to yield the difluorinated product.

- Multistep Synthesis: More complex synthesis involving multiple steps can also be designed to introduce the desired functional groups while controlling stereochemistry and yield .

4-Bromo-4,4-difluorobutan-1-ol has potential applications in:

- Synthetic Chemistry: As a versatile intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Material Science: Its unique properties might be utilized in developing new materials with specific functionalities.

- Biological Research: Investigating its interactions with biological systems could provide insights into drug design and development .

Several compounds share structural similarities with 4-bromo-4,4-difluorobutan-1-ol, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Bromo-1-butanol | Alcohol | Simple alcohol with bromine; less fluorinated |

| 2-Bromo-2-fluoropropane | Alkyl Halide | Similar halogen substitution; different carbon skeleton |

| 2-Fluoroethanol | Alcohol | Lacks bromine; simpler structure |

| 3-Bromo-3,3-difluoropropan-1-ol | Alcohol | Similar difluorination; different position of bromine |

These compounds highlight the uniqueness of 4-bromo-4,4-difluorobutan-1-ol through its specific arrangement of functional groups and their effects on chemical reactivity and biological activity .